3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185298-13-8
VCID: VC2816486
InChI: InChI=1S/C16H25NO.ClH/c1-2-6-15(7-3-1)9-5-12-18-13-10-16-8-4-11-17-14-16;/h1-3,6-7,16-17H,4-5,8-14H2;1H
SMILES: C1CC(CNC1)CCOCCCC2=CC=CC=C2.Cl
Molecular Formula: C16H26ClNO
Molecular Weight: 283.83 g/mol

3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride

CAS No.: 1185298-13-8

Cat. No.: VC2816486

Molecular Formula: C16H26ClNO

Molecular Weight: 283.83 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride - 1185298-13-8

Specification

CAS No. 1185298-13-8
Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
IUPAC Name 3-[2-(3-phenylpropoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C16H25NO.ClH/c1-2-6-15(7-3-1)9-5-12-18-13-10-16-8-4-11-17-14-16;/h1-3,6-7,16-17H,4-5,8-14H2;1H
Standard InChI Key KXPNVNYGZUNBCX-UHFFFAOYSA-N
SMILES C1CC(CNC1)CCOCCCC2=CC=CC=C2.Cl
Canonical SMILES C1CC(CNC1)CCOCCCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Properties

3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is a piperidine derivative with the molecular formula C16H26ClNO and a molecular weight of approximately 283.84 g/mol. This compound is registered with CAS number 1185298-13-8 and MDL number MFCD12026507 . The structural backbone consists of a piperidine ring connected to an ethyl chain that contains a phenylpropoxy substituent, giving it distinctive chemical and pharmacological properties that make it valuable for research applications.

Structural Characteristics

The molecular structure of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride features three key components:

  • A piperidine ring with substitution at the 3-position

  • An ethyl linker connecting the piperidine to the ether oxygen

  • A phenylpropoxy group attached via the ether oxygen

This structural arrangement allows for specific interactions with biological receptors, particularly those involved in neurotransmission systems. The positioning of the substituent at the piperidine's 3-position, rather than the 4-position, significantly influences its biological activity profile and receptor binding characteristics.

Physical Properties

PropertyDescription
AppearanceOff-white to light yellow solid
Molecular Weight283.84 g/mol
FormulaC16H26ClNO
SolubilitySoluble in water, methanol, and DMSO
ClassificationPiperidine derivative, pharmaceutical intermediate
Hazard InformationIrritant

The compound is typically available commercially as a solid with high purity (≥98%) . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from foodstuff containers and incompatible materials to maintain its stability and prevent degradation .

Synthetic Routes and Production

Industrial Scale Production

For large-scale production of piperidine derivatives like 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride, optimizations are typically made to enhance yield and purity. This may include:

  • Use of continuous flow reactors to improve efficiency

  • Optimization of reaction parameters (temperature, pressure, catalyst loading)

  • Implementation of purification methods suitable for scale-up

  • Quality control measures to ensure batch consistency

These approaches are consistent with modern pharmaceutical manufacturing practices for similar piperidine-based compounds.

Biological Activity and Mechanism of Action

Receptor Interactions

The biological activity of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride primarily involves interactions with neurotransmitter systems in the central nervous system. Based on the structural similarity to other piperidine derivatives, it likely interacts with:

  • Monoamine transporters, particularly the dopamine transporter (DAT)

  • Serotonin transporter (SERT)

  • Possibly other neurotransmitter receptors and transporters

The compound's structure enables specific binding to these targets, with the piperidine ring mimicking aspects of neurotransmitter structures and the phenylpropoxy group providing hydrophobic interactions with receptor binding pockets .

Structure-Activity Relationships

Structure-activity relationship studies of similar compounds have demonstrated that modifications at the 2- and 3-positions of the phenylpropyl side chain can dramatically affect pharmacological profiles, including:

  • Binding affinities for DAT and SERT

  • Transporter selectivity

  • Enantioselectivity

For example, research on related compounds has shown that substituents in the S-configuration often exhibit different binding characteristics compared to those in the R-configuration . This suggests that the specific stereochemistry and substitution pattern of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride would significantly influence its pharmacological activity.

Pharmacological Effects

Based on its structural features and similarity to compounds like GBR 12909 and GBR 12935, 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride may exhibit the following pharmacological effects:

  • Modulation of dopamine and serotonin neurotransmission

  • Potential neuroprotective properties

  • Possible applications in addressing substance use disorders, particularly cocaine addiction

The compound's ability to interact with neurotransmitter transporters makes it particularly relevant for research into neurological and psychiatric conditions where these systems play crucial roles.

Research Applications

Neuroscience Research

3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride serves as a valuable tool compound in neuroscience research, particularly for investigating:

  • Monoamine transporter function and regulation

  • Neurochemical mechanisms underlying addiction

  • Novel therapeutic approaches for neuropsychiatric disorders

Researchers utilize this compound and its structural analogs to probe the functional relationships between chemical structure and biological activity in the central nervous system .

Medicinal Chemistry and Drug Development

In medicinal chemistry, 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride represents an important scaffold for the development of:

  • Novel therapeutic agents for addiction treatment

  • Potential medications for mood disorders

  • Compounds targeting dopaminergic and serotonergic systems

The compound serves as both a research tool and a potential lead structure for further development of therapeutic agents . Its structural features allow for systematic modification to optimize properties such as potency, selectivity, and pharmacokinetics.

Comparative Analysis with Related Compounds

Table 2: Comparison of 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesPrimary Applications
3-[2-(3-Phenylpropoxy)ethyl]piperidine HClC16H26ClNO3-substituted piperidine with phenylpropoxy groupNeuroscience research, pharmaceutical intermediate
4-[2-(3-Phenylpropoxy)ethyl]piperidineC16H25NO4-substituted piperidine with phenylpropoxy groupMedicinal chemistry, neuroscience applications
3-(3-Phenylpropoxy)piperidine HClC14H22ClNODirect attachment of phenylpropoxy to piperidinePharmaceutical intermediate
3-[2-(3-Chlorophenoxy)ethyl]piperidine HClC13H19Cl2NOContains chlorine substituent on phenyl ringPharmaceutical research

This comparative analysis highlights the structural variations among related compounds and their influence on potential applications and biological activities .

Current Research Trends and Future Directions

Recent Developments

Recent research involving piperidine derivatives similar to 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride has focused on:

  • Development of more selective monoamine transporter inhibitors

  • Exploration of novel therapeutic applications beyond addiction treatment

  • Optimization of pharmaceutical properties and formulation strategies

  • Investigation of structure-activity relationships to enhance understanding of binding mechanisms

These research directions highlight the ongoing importance of piperidine derivatives in neuropharmacology and drug development.

Future Research Opportunities

Several promising areas for future research with 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride include:

  • Development of targeted drug delivery systems

  • Investigation of potential neuroprotective effects

  • Exploration of combination therapies with other neuroactive compounds

  • Design of structurally related compounds with enhanced selectivity profiles

  • Application of computational methods to predict interactions with biological targets

These research avenues could significantly expand the utility and applications of this compound in both basic science and clinical contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator